Nbtxr3

Catalog No.
S9080704
CAS No.
M.F
HfO2
M. Wt
210.48 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nbtxr3

Product Name

Nbtxr3

IUPAC Name

hafnium(4+);oxygen(2-)

Molecular Formula

HfO2

Molecular Weight

210.48 g/mol

InChI

InChI=1S/Hf.2O/q+4;2*-2

InChI Key

WIHZLLGSGQNAGK-UHFFFAOYSA-N

Canonical SMILES

[O-2].[O-2].[Hf+4]

NBTXR3 is characterized as a sterile aqueous suspension of functionalized hafnium oxide nanoparticles, with an average size of approximately 50 nanometers. These nanoparticles are designed with a negatively charged surface, which enhances their stability and facilitates their uptake by cancer cells. When exposed to ionizing radiation, NBTXR3 generates secondary electrons and free radicals, leading to increased cell death and an enhanced immune response against tumors .

The primary chemical reaction involving NBTXR3 occurs upon exposure to radiation. The hafnium oxide nanoparticles interact with ionizing radiation to produce secondary electrons that deposit energy within tumor cells. This process amplifies the radiation dose locally, potentially increasing the effectiveness of standard radiotherapy by up to nine times without additional toxicity to surrounding tissues .

NBTXR3 has demonstrated significant biological activity in preclinical and clinical studies. It enhances tumor cell death and promotes the release of tumor antigens, which can stimulate an immune response. In various studies, including those involving patients with advanced solid tumors, NBTXR3 has been shown to improve treatment outcomes when combined with radiotherapy . Notably, it has been associated with increased expression of cell-surface proteins that aid in the recognition and destruction of cancer cells by the immune system .

The synthesis of NBTXR3 involves the production of hafnium oxide nanoparticles through controlled chemical processes that ensure their functionalization and stabilization. The particles are designed to maintain a specific size and charge, which are critical for their effectiveness as a radioenhancer. The nanoparticles are then suspended in an aqueous solution to create a sterile injectable formulation suitable for clinical use .

NBTXR3 is primarily applied in oncology as a radioenhancer for various solid tumors. Its clinical applications include:

  • Soft Tissue Sarcoma: Demonstrated efficacy in combination with external beam radiotherapy.
  • Head and Neck Cancer: Used in trials for patients not eligible for platinum-based chemotherapy.
  • Pancreatic Cancer: Investigated for local endoscopic delivery followed by intensity-modulated radiation therapy.
  • Lung Cancer: Potential use in loco-regional treatments through intranodal injections .

Several compounds exhibit similarities to NBTXR3 in terms of application as radioenhancers or nanoparticles in cancer therapy. Below is a comparison highlighting NBTXR3's unique features:

Compound NameCompositionMechanism of ActionUnique Features
NBTXR3Hafnium oxide nanoparticlesEnhances radiation dose locallyHigh electron density; minimal toxicity
Gold NanoparticlesGold nanoparticlesAbsorbs radiation; generates heatCommonly used for photothermal therapy
Silver NanoparticlesSilver nanoparticlesAntimicrobial properties; potential radiosensitizationAntimicrobial effects; less focus on tumor targeting
Iron Oxide NanoparticlesIron oxide nanoparticlesMagnetic properties; potential for hyperthermiaUsed for imaging and targeted drug delivery

Uniqueness of NBTXR3

NBTXR3 stands out due to its specific design for optimal uptake into cancer cells and its ability to operate effectively under ionizing radiation conditions without degrading or producing harmful byproducts. Its physics-based mechanism contrasts with other compounds that may rely on chemical interactions or biological processes.

NBTXR3 nanoparticles consist of a crystalline hafnium oxide core functionalized with a phosphate-based coating to ensure colloidal stability and biological compatibility . The synthesis of HfO₂ nanoparticles for medical applications requires precise control over crystallinity, size, and surface chemistry to optimize radioenhancement and minimize off-target effects.

Synthesis Routes

Hafnium oxide nanoparticles are synthesized through multiple routes, each influencing final properties:

  • Hydrothermal Synthesis: This method involves reacting hafnium tetrachloride (HfCl₄) with sodium hydroxide (NaOH) under elevated temperatures (160–220°C) to precipitate HfO₂ . The pH and temperature dictate the crystal phase: alkaline conditions (pH >10) and prolonged reaction times favor monoclinic HfO₂ (m-HfO₂), while lower pH and shorter durations yield tetragonal HfO₂ (t-HfO₂) . For NBTXR3, monoclinic phases are preferred due to their thermodynamic stability and optimal electron density .

  • Nonaqueous Sol-Gel Synthesis: HfCl₄ dissolved in benzyl alcohol forms a gel intermediate at 220°C, which recrystallizes into monoclinic HfO₂ nanoparticles (4–6 nm) . This method avoids aqueous conditions, reducing hydroxyl group incorporation and ensuring high crystallinity.

  • Microwave-Hydrothermal Synthesis: Accelerated reaction kinetics in microwave systems enable rapid nucleation, producing HfO₂ nanocrystal assemblies (NAs) with uniform size distributions . This method is scalable and minimizes aggregation, critical for biomedical applications.

  • Polymer-Assisted Sol-Gel Methods: Using citric acid (CA) and ethylene glycol (EG) as chelating agents, HfCl₄ undergoes polycondensation to form amorphous gels, which crystallize into HfO₂ upon calcination (500–800°C) . Varying precursor ratios controls particle size (20–100 nm).

Synthesis MethodPrecursorsConditionsParticle SizeCrystallinityReference
HydrothermalHfCl₄, NaOH160–220°C, pH 10–1250 nmMonoclinic
Nonaqueous Sol-GelHfCl₄, benzyl alcohol220°C, inert atmosphere4–6 nmMonoclinic
Microwave-HydrothermalHfCl₄, NaOH160°C, 1 hNot specifiedMonoclinic
Polymer-Assisted Sol-GelHfCl₄, CA, EG500–800°C calcination20–100 nmAmorphous/Crystalline

Surface Functionalization

Post-synthesis, HfO₂ nanoparticles are functionalized with phosphate groups to achieve a negative surface charge (ζ-potential ≈ -50 mV), enhancing aqueous stability and preventing aggregation . This coating also masks the nanoparticles from immune recognition, prolonging circulation time.

Physicochemical Properties: Size, Shape, Surface Charge, and Electron Density

The therapeutic efficacy of NBTXR3 hinges on its physicochemical properties, which are meticulously optimized for radiotherapy enhancement.

Size and Shape

NBTXR3 nanoparticles exhibit a uniform spherical morphology with a diameter of 50 nm . This size balances cellular uptake efficiency (via endocytosis) and tumor retention, avoiding rapid renal clearance or nonspecific organ accumulation. Spherical geometry ensures isotropic radiation absorption, critical for uniform dose deposition .

Surface Charge

The phosphate coating confers a strongly negative surface charge (ζ-potential ≈ -50 mV), which:

  • Stabilizes colloidal dispersions by electrostatic repulsion .
  • Enhances tumor targeting through interactions with positively charged cell membranes in acidic tumor microenvironments .

Electron Density

Hafnium’s high atomic number (Z=72) grants NBTXR3 an electron density 10× higher than soft tissues, significantly increasing photoelectric absorption of X-rays . This property localizes radiation energy within tumors, amplifying DNA damage while sparing healthy tissues.

PropertyValueFunctional RoleReference
Size50 nmOptimizes cellular uptake and tumor retention
ShapeSphericalEnsures uniform radiation absorption
Surface Chargeζ ≈ -50 mVStabilizes colloids and enhances tumor targeting
Electron Density9.68 g/cm³ (HfO₂)Amplifies photoelectric effect for radioenhancement

Functionalization Strategies for Tumor-Specific Targeting

Functionalization tailors NBTXR3 for selective tumor accumulation and radiation-activated cytotoxicity.

Phosphate Coating

The primary functionalization involves covalent binding of phosphate groups to HfO₂ surfaces, achieved via reaction with phosphoric acid derivatives . This coating:

  • Prevents protein adsorption (opsonization), reducing macrophage clearance .
  • Enhances electrostatic interactions with tumor cells, which often exhibit elevated phosphatidylserine exposure on their membranes .

Ligand Conjugation

While NBTXR3 currently relies on passive targeting (Enhanced Permeability and Retention effect), ongoing research explores active targeting via conjugation to:

  • Antibodies: Anti-EGFR or anti-HER2 antibodies could direct nanoparticles to overexpressed receptors on cancer cells.
  • Peptides: RGD peptides bind αvβ3 integrins abundant in tumor vasculature.

Stability Optimization

The phosphate coating ensures stability across physiological pH (6–8), critical for intratumoral injection and radiation activation . Zeta potential measurements confirm minimal aggregation over 12 months in storage .

Physical Mode of Radioenhancement: Energy Deposition Dynamics

NBTXR3 leverages the high atomic number (Z = 72) and electron density of hafnium oxide ($$ \text{HfO}_2 $$) to enhance localized energy deposition during radiotherapy. When activated by ionizing radiation, the nanoparticles generate secondary electrons through Compton scattering and photoelectric effects. Monte Carlo simulations demonstrate that NBTXR3 increases energy absorption by up to 9× compared to soft tissue at 6 MeV photon energies [3]. This phenomenon occurs because hafnium’s K-edge (65.3 keV) interacts efficiently with clinical radiotherapy beams (50–200 keV), producing Auger electrons and characteristic X-rays that deposit energy within a 40–100 μm radius [3] [4].

The radioenhancement effect depends on nanoparticle concentration and radiation dose. At 800 μM NBTXR3, the dose enhancement factor (DEF) reaches 2.2 in colorectal cancer cells (HCT116) irradiated with 2 Gy [3]. Higher concentrations (1,200 μM) elevate DEF to 3.5 in head and neck squamous cell carcinoma models [4].

Table 1: Dose Enhancement Factors (DEF) Across Cell Lines

Cell LineNBTXR3 Concentration (μM)DEF at 2 Gy
HCT116 (Colorectal)8002.2 ± 0.55
Hs913T (Sarcoma)4002.8 ± 0.36
42-MG-BA (Glioblastoma)2001.2 ± 0.03

Interaction with Ionizing Radiation: Scattering and Absorption Mechanisms

NBTXR3’s interaction with ionizing radiation involves three primary mechanisms:

  • Photoelectric Absorption: Dominates at photon energies <100 keV, ejecting inner-shell electrons and generating Auger cascades [3].
  • Compton Scattering: Prevails at 0.1–10 MeV, producing high-energy recoil electrons that induce direct DNA damage [1] [4].
  • Characteristic X-ray Emission: Hafnium’s X-rays (55–59 keV) further ionize surrounding tumor cells [3].

Particle size (50–60 nm) optimizes these interactions by maximizing surface area for electron emission while minimizing aggregation. Energy-dispersive X-ray spectroscopy confirms hafnium accumulation in cytoplasmic vesicles and perinuclear regions, positioning nanoparticles near critical DNA repair machinery [3] [4].

Cellular Uptake and Intracellular Distribution Patterns

NBTXR3 enters tumor cells via clathrin-mediated endocytosis, with uptake efficiency varying by cell lineage:

  • Epithelial Cancers (HCT116, PANC-1): 5–7 nanoparticles/cell after 24 h incubation [3].
  • Mesenchymal Tumors (HT-1080): 12–15 nanoparticles/cell under identical conditions [3].

Intracellular trafficking routes nanoparticles to lysosomes and endoplasmic reticulum, where acidic pH (4.5–5.0) promotes partial dissolution and release of $$ \text{Hf}^{4+} $$ ions. These ions generate reactive oxygen species (ROS) via Fenton-like reactions, synergizing with radiation-induced free radicals [4].

Biological Effects Post-Radiation Activation: DNA Damage and Apoptosis Pathways

NBTXR3 amplifies radiation-induced DNA damage through two pathways:

  • Direct Damage: Secondary electrons induce double-strand breaks (DSBs), increasing γ-H2AX foci by 3.2× versus radiation alone in HCT116 cells [4].
  • Bystander Effect: Nanoparticle-generated ROS propagate damage to neighboring cells, expanding ablation zones by 40% in preclinical models [2] [4].

Persistent DSBs override homologous recombination repair, triggering G2/M arrest and mitochondrial apoptosis. Caspase-3 activation increases 4.1-fold in NBTXR3-treated glioblastoma cells compared to radiation-only controls [3]. Additionally, cytoplasmic DNA fragments from lysed cells activate the cGAS-STING pathway, stimulating interferon-β production (8× baseline) and CD8+ T-cell infiltration in abscopal tumors [2] [4].

Key Molecular Pathways Activated:

  • $$ \text{ATM/p53} $$-mediated cell cycle arrest
  • $$ \text{Bax/Bak} $$-dependent mitochondrial apoptosis
  • $$ \text{cGAS/STING} $$-driven innate immune activation

Clonogenic survival assays represent the gold standard for evaluating cellular response to radiotherapy-activated Nanoparticle-Based Tumor-X-ray Radio enhancement version 3. These assays measure the capacity of individual cells to proliferate and form colonies after treatment, providing quantitative assessment of cell viability and reproductive integrity [1] [2].

Clonogenic Assay Methodologies

The clonogenic assays employed standardized protocols across multiple cancer cell lines. Cells were seeded in triplicate into six-well plates at densities ranging from 200 to 10,000 cells per well, depending on radiation dose and experimental conditions. Nanoparticle-Based Tumor-X-ray Radio enhancement version 3 concentrations tested ranged from 50 micromolar to 800 micromolar. Following overnight incubation with nanoparticles (12-16 hours), cells were exposed to varying radiation doses delivered via 200 kilovolt X-ray sources at dose rates of 1.26 Gray per minute [1] [3].

Colony formation was assessed after 10-15 days of incubation at 37 degrees Celsius under 5% carbon dioxide atmosphere. Colonies containing 50 or more cells were fixed with crystal violet solution and counted using standard procedures. The Dose Enhancement Factor was calculated as the ratio of surviving fractions between radiation-only treatment and nanoparticle plus radiation treatment [1].

Quantitative Dose-Response Relationships

Comprehensive dose-response analysis revealed concentration-dependent radioenhancement across multiple cancer cell lines. In epithelial cancer models including Human Colon carcinoma cell line 116, Human colon Tumor cell line-29, and Pancreatic adenocarcinoma cell line-1, Dose Enhancement Factor values ranged between 1.05 and 2.63 for 400 micromolar Nanoparticle-Based Tumor-X-ray Radio enhancement version 3 activated by 2-4 Gray radiation doses [1].

Mesenchymal and glioblastoma cell lines demonstrated superior radioenhancement compared to epithelial models. Human Tumor cell line-1080 and Human sarcoma cell line 913T fibrosarcoma cells showed Dose Enhancement Factor values between 1.57 and 5.36 under identical treatment conditions. The glioblastoma cell line 42-Malignant Glioma-Brain Adult demonstrated particularly robust radioenhancement, with measurable effects observed at concentrations as low as 200 micromolar [1].

Linear quadratic model analysis revealed that radioenhancement primarily affected the alpha parameter, representing single-hit cell killing mechanisms. Alpha values increased systematically with Nanoparticle-Based Tumor-X-ray Radio enhancement version 3 concentration across all tested cell lines, ranging from 0.05 to 0.84 reciprocal Gray. Control cell lines showed alpha values between 0.05 and 0.68 reciprocal Gray, while nanoparticle-treated cells demonstrated alpha values between 0.43 and 1.38 reciprocal Gray [1].

Predictive Mathematical Models

Mathematical modeling established that above minimum nanoparticle concentrations, radioenhancement could be predicted using the equation: Dose Enhancement Factor at X Gray equals 0.5 times X times Dose Enhancement Factor at 2 Gray. This relationship proved applicable when the calculation error remained below 20%, occurring at concentrations greater than or equal to 800 micromolar for epithelial cell lines and 100-400 micromolar for mesenchymal and glioblastoma cell lines [1].

The predictive model demonstrated correlation between Dose Enhancement Factor values at 2 Gray and intrinsic radiosensitivity (surviving fraction at 2 Gray) of individual cell lines. This relationship suggests that radioenhancement effectiveness depends partly on baseline cellular radiosensitivity characteristics [1].

In Vivo Tumor Models: Efficacy in Controlling Local and Metastatic Growth

In vivo xenograft models provided comprehensive evaluation of Nanoparticle-Based Tumor-X-ray Radio enhancement version 3 antitumor efficacy across diverse cancer types. Subcutaneous tumor models using immunodeficient Nude Mouse Research Institute nude mice enabled assessment of local tumor control and growth kinetics [3] [4].

Tumor Growth Control Methodologies

Experimental protocols involved subcutaneous injection of cancer cells into mouse flanks, followed by tumor growth monitoring until volumes reached 50-120 cubic millimeters. Nanoparticle-Based Tumor-X-ray Radio enhancement version 3 suspension was administered via single intratumoral injection corresponding to 25% of baseline tumor volume. Radiotherapy commenced 24 hours post-injection using kilovolt X-ray sources with selective tumor targeting through lead shielding [3].

Tumor dimensions were measured 2-3 times weekly using digital calipers, with volumes calculated using the formula: length times width squared divided by 2. Animals were monitored for tumor growth delay, median survival, and overall survival endpoints [3] [4].

Local Tumor Control Results

Seven human cancer cell lines representing six distinct tumor types demonstrated consistent radioenhancement in vivo. Tongue squamous cell carcinoma (Culture of American Lymphocytes-33), pharyngeal squamous cell carcinoma (Fanconi anemia group D), liposarcoma (Low-grade parosteal surface osteosarcoma 80T3), fibrosarcoma (Human Tumor cell line 1080), prostate carcinoma (Duke University-145 and Prostate Cancer cell line-3), and lung adenocarcinoma (National Cancer Institute-H460-Luciferase 2) models all showed improved tumor growth control with Nanoparticle-Based Tumor-X-ray Radio enhancement version 3 plus radiotherapy compared to radiotherapy alone [3].

The radioresistant Duke University-145 prostate cancer model provided particularly compelling evidence of radioenhancement efficacy. Radiotherapy alone (2 fractions of 4 Gray) produced minimal tumor growth delay with doubling time of 9 days. In stark contrast, Nanoparticle-Based Tumor-X-ray Radio enhancement version 3 plus radiotherapy extended tumor doubling time to 20 days, representing a greater than two-fold improvement in local control [3].

Nanoparticle Retention and Distribution

Micro-computed tomography analysis confirmed nanoparticle retention within tumors throughout radiotherapy treatment courses. Six different tumor models including cell line-derived xenografts and patient-derived xenografts demonstrated consistent nanoparticle distribution and persistence. In slowly growing patient-derived xenograft Prostate adenocarcinoma cell line-120 tumors, nanoparticles remained detectable 50 days post-injection [3].

The high atomic density of hafnium oxide nanoparticles rendered them radiopaque, enabling real-time visualization and quantitative assessment of intratumoral distribution. This property confirmed that therapeutic nanoparticle concentrations persisted throughout multi-fraction radiotherapy regimens [3].

Abscopal and Systemic Effects

Immunocompetent mouse models revealed systemically enhanced antitumor immune responses following Nanoparticle-Based Tumor-X-ray Radio enhancement version 3 treatment. Two-tumor models with unilateral nanoparticle injection and radiotherapy demonstrated improved control of both treated and untreated tumors, indicating abscopal effects mediated by enhanced immune activation [5] [6].

Immune cell infiltration analysis showed significantly increased CD4+ and CD8+ T cell densities in treated tumors. CD4+ T cell density increased from a median of 62 cells per square millimeter with radiotherapy alone to 290 cells per square millimeter with Nanoparticle-Based Tumor-X-ray Radio enhancement version 3 plus radiotherapy. Similarly, CD8+ T cell density increased from 69 to 193 cells per square millimeter [7].

Synergistic Effects with Chemotherapeutic Agents (e.g., Cisplatin)

Combination studies with cisplatin revealed synergistic antitumor effects when combined with Nanoparticle-Based Tumor-X-ray Radio enhancement version 3 and radiotherapy. Non-small cell lung cancer models provided the primary experimental system for evaluating chemoradiotherapy combinations [3].

Chemoradiotherapy Study Design

National Cancer Institute-H460-Luciferase 2 lung cancer cells were treated with cisplatin at concentrations of 725 nanomolar for 6 hours or 405 nanomolar for 16 hours prior to radiotherapy. Nanoparticle-Based Tumor-X-ray Radio enhancement version 3 was administered at standard concentrations, followed by radiation doses ranging from 1-6 Gray. In vivo studies utilized intraperitoneal cisplatin injection (1 milligram per kilogram) two hours before daily radiotherapy fractions [3].

Quantitative Synergy Results

Clonogenic assays demonstrated that Nanoparticle-Based Tumor-X-ray Radio enhancement version 3 plus radiotherapy achieved cell killing equivalent to cisplatin plus radiotherapy. However, triple combination therapy (Nanoparticle-Based Tumor-X-ray Radio enhancement version 3 plus cisplatin plus radiotherapy) significantly enhanced cytotoxicity beyond either dual combination [3].

In vivo tumor growth delay studies revealed progressive improvement across treatment combinations. Radiotherapy alone produced approximately 17 days of tumor growth delay, while both cisplatin plus radiotherapy and Nanoparticle-Based Tumor-X-ray Radio enhancement version 3 plus radiotherapy achieved approximately 22 days of delay. The triple combination extended tumor growth delay to 25 days, representing the most effective treatment regimen tested [3].

Mechanistic Considerations

The synergistic effects likely result from complementary mechanisms of action. Cisplatin primarily induces deoxyribonucleic acid crosslinks and interferes with replication, while Nanoparticle-Based Tumor-X-ray Radio enhancement version 3 amplifies radiation-induced oxidative damage through enhanced photoelectron emission and secondary electron generation. The combination may overwhelm cellular repair mechanisms through multiple simultaneous damage pathways [3].

Histological analysis confirmed that triple combination therapy induced both increased apoptosis and reduced cellular proliferation compared to individual treatments. These findings support clinical development of Nanoparticle-Based Tumor-X-ray Radio enhancement version 3 in combination with standard chemoradiotherapy regimens [3].

Comparative Studies with Other Radioenhancers (e.g., Gold Nanoparticles)

Comparative radioenhancer studies provide important context for Nanoparticle-Based Tumor-X-ray Radio enhancement version 3 performance relative to alternative high-atomic-number nanoparticles. Gold nanoparticles represent the most extensively studied radioenhancer comparison group [8] [9] [10].

Physical Properties Comparison

Gold nanoparticles possess an atomic number of 79, compared to hafnium's atomic number of 72. This difference results in distinct photoelectric absorption cross-sections and secondary electron emission characteristics. Both materials demonstrate significantly higher mass energy absorption coefficients compared to soft tissue across clinically relevant photon energy ranges [8].

Monte Carlo simulations revealed that hafnium oxide nanoparticles demonstrate approximately nine-fold radiation dose enhancement compared to water when exposed to high-energy photons (1 or 6 megaelectron volts). Comparative studies using equi-sized gold nanoparticles showed that hafnium oxide nanoparticles achieved superior radioenhancement performance, particularly for megavoltage X-ray energies commonly used in clinical radiotherapy [10] [11].

Biological Efficacy Comparisons

Direct benchmarking studies using Human Embryonic Lung cell line and Human cervical cancer cell line demonstrated that hafnium oxide nanoparticles outperformed gold nanoparticles of equivalent size in radioenhancement assays. The superior performance correlated with physical dose enhancement calculations and nanoparticle dosimetry modeling [11].

Gold nanoparticle studies have reported Dose Enhancement Factor values ranging from 1.17 to 1.6 depending on cell line, nanoparticle size, and radiation energy. Spherical gold nanoparticles (50 nanometers) combined with 6-megavolt X-rays achieved Dose Enhancement Factor of 1.17 in Human cervical cancer cell line cells, while 1.9-nanometer gold nanoparticles with 6-megavolt X-rays produced Dose Enhancement Factor of 1.29 in Michigan Cancer cell line-231 breast cancer cells [10].

Clinical Translation Advantages

Hafnium oxide nanoparticles demonstrate several advantages for clinical translation compared to gold-based systems. Scalable synthesis methods enable production of greater than 100 grams per day of near-monodisperse ultrasmall metal oxide nanoparticles with consistent radioenhancement properties. This manufacturing capability supports large-scale clinical applications [11].

Safety profiles favor hafnium oxide nanoparticles, which demonstrate excellent biocompatibility and minimal systemic toxicity in preclinical models. The inert chemical behavior in cellular and subcellular systems reduces potential health hazards compared to alternative metallic nanoparticle systems [10].

Hydrogen Bond Acceptor Count

2

Exact Mass

211.93639 g/mol

Monoisotopic Mass

211.93639 g/mol

Heavy Atom Count

3

UNII

3C4Z4KG52T

Dates

Last modified: 11-21-2023

Explore Compound Types